molecular formula C7H6F3N B029031 4-(Trifluoromethyl)aniline CAS No. 455-14-1

4-(Trifluoromethyl)aniline

Cat. No. B029031
CAS RN: 455-14-1
M. Wt: 161.12 g/mol
InChI Key: ODGIMMLDVSWADK-UHFFFAOYSA-N
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Patent
US04096185

Procedure details

A mixture of 4.806 g of para-chlorobenzotrifluoride, 0.4991 g of cuprous chloride, 3.103 g of potassium fluoride, 13 g of ammonia, 17.9241 g of methanol, and 0.1961 g of n-undecane was heated at 200° C for 5 hrs in an 80 ml Hastelloy shaker tube. After cooling and venting the ammonia, the product mixture was removed. Most of the methanol and para-chlorobenzotrifluoride were distilled out of the product mixture. The remaining solution was diluted with diethyl ether and extracted with 0.5 M KOH to remove copper and ammonium salts as well as potassium fluoride. The ether layer was dried over CaSO4. Vacuum distillation of the ether layer gave 0.55 g of para-aminobenzotrifluoride.
Quantity
4.806 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.4991 g
Type
reactant
Reaction Step One
Quantity
3.103 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0.1961 g
Type
reactant
Reaction Step One
Quantity
17.9241 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[F-].[K+].[NH3:14].CCCCCCCCCCC>CO>[NH2:14][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.806 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Name
cuprous chloride
Quantity
0.4991 g
Type
reactant
Smiles
Name
Quantity
3.103 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
13 g
Type
reactant
Smiles
N
Name
Quantity
0.1961 g
Type
reactant
Smiles
CCCCCCCCCCC
Name
Quantity
17.9241 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product mixture was removed
DISTILLATION
Type
DISTILLATION
Details
Most of the methanol and para-chlorobenzotrifluoride were distilled out of the product mixture
ADDITION
Type
ADDITION
Details
The remaining solution was diluted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.5 M KOH
CUSTOM
Type
CUSTOM
Details
to remove copper and ammonium salts as well as potassium fluoride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over CaSO4
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the ether layer

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 12.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.